molecular formula C25H32N4O2 B611783 VUF14738 CAS No. 2223027-70-9

VUF14738

Cat. No. B611783
M. Wt: 420.56
InChI Key: AXFRZIJLVKELGM-CYYJNZCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VUF14738 is a robust and fatigue-resistant photoswitchable GPCR antagonist.

Scientific Research Applications

Photopharmacology and G Protein-Coupled Receptors (GPCRs)

VUF14738, integrated with azobenzene into its ligand core, represents a significant advancement in photopharmacology. This compound, when illuminated at 360 nm, showcases swift and reversible photoisomerization, leading to a 10-fold increase in binding affinities to the histamine H3 receptor (H3R). This unique feature allows VUF14738 to be utilized in real-time electrophysiology experiments, especially with oocytes, to dynamically photomodulate H3R activation. Its long thermal half-lives, combined with rapid and effective photochemical conversion, make VUF14738 a robust and fatigue-resistant photoswitchable GPCR antagonist, ideal for spatiotemporal studies of H3R signaling (Hauwert et al., 2018).

properties

CAS RN

2223027-70-9

Product Name

VUF14738

Molecular Formula

C25H32N4O2

Molecular Weight

420.56

IUPAC Name

(3-((3-(3-(piperidin-1-yl)propoxy)phenyl)diazenyl)phenyl)(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C25H32N4O2/c30-25(29-16-4-5-17-29)21-9-6-10-22(19-21)26-27-23-11-7-12-24(20-23)31-18-8-15-28-13-2-1-3-14-28/h6-7,9-12,19-20H,1-5,8,13-18H2/b27-26+

InChI Key

AXFRZIJLVKELGM-CYYJNZCTSA-N

SMILES

O=C(C1=CC=CC(/N=N/C2=CC=CC(OCCCN3CCCCC3)=C2)=C1)N4CCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VUF14738;  VUF-14738;  VUF 14738

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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